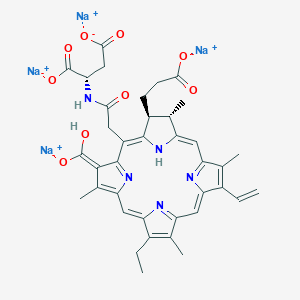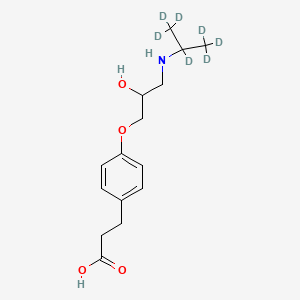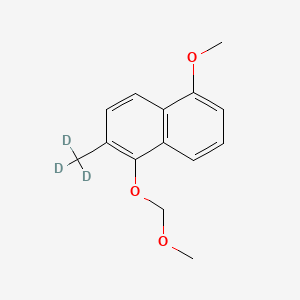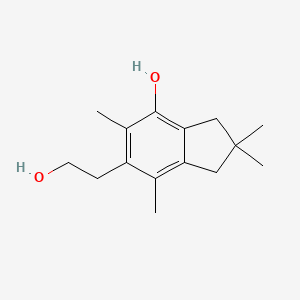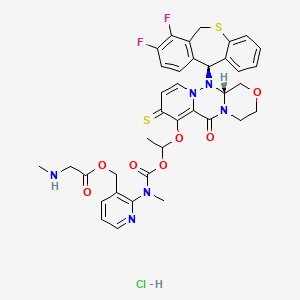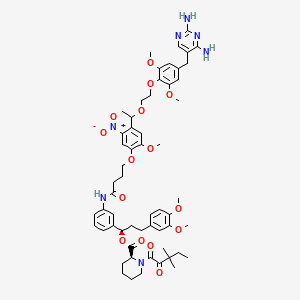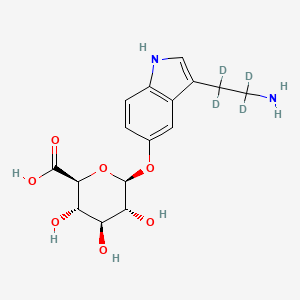
Serotonin-d4 Beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Serotonin-d4 is a deuterated form of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The deuterium atoms in serotonin-d4 replace the hydrogen atoms, making it a valuable tool in scientific research, particularly in studies involving mass spectrometry and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of serotonin-d4 typically involves the incorporation of deuterium atoms into the serotonin molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas and a suitable catalyst. Another approach involves the use of deuterated precursors in the synthesis of serotonin.
Industrial Production Methods
Industrial production of serotonin-d4 involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps, such as chromatography, to isolate the desired compound.
化学反応の分析
Types of Reactions
Serotonin-d4 undergoes various chemical reactions, including:
Oxidation: Serotonin-d4 can be oxidized to form 5-hydroxyindoleacetic acid.
Reduction: Reduction reactions can convert serotonin-d4 to its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the serotonin-d4 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
Oxidation: 5-hydroxyindoleacetic acid
Reduction: Serotonin-d4 alcohol
Substitution: Halogenated serotonin-d4 derivatives
科学的研究の応用
Serotonin-d4 is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of serotonin levels.
Biology: Helps in tracing metabolic pathways and studying the biosynthesis of serotonin.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of serotonin in the body.
Industry: Employed in the development of new drugs targeting the serotonergic system.
作用機序
Serotonin-d4 exerts its effects by binding to serotonin receptors in the brain and other tissues. These receptors are part of the G-protein-coupled receptor family and mediate various physiological responses. The binding of serotonin-d4 to these receptors triggers a cascade of intracellular signaling pathways, leading to changes in cellular activity and neurotransmitter release.
類似化合物との比較
Similar Compounds
Serotonin: The non-deuterated form of serotonin-d4.
5-Hydroxytryptophan: A precursor to serotonin.
Tryptamine: A structural analog of serotonin.
Uniqueness
Serotonin-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of serotonin are required.
特性
分子式 |
C16H20N2O7 |
|---|---|
分子量 |
356.36 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i3D2,4D2 |
InChIキー |
QALKNDMLQRCLGT-DXCLDHJFSA-N |
異性体SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])N |
正規SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


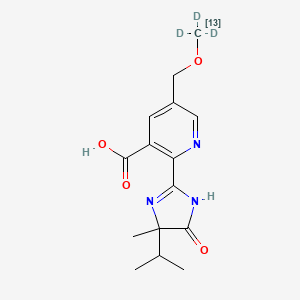
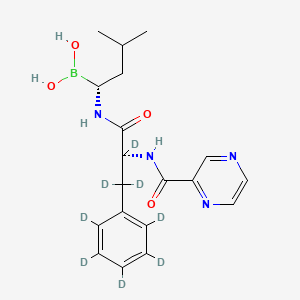

![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
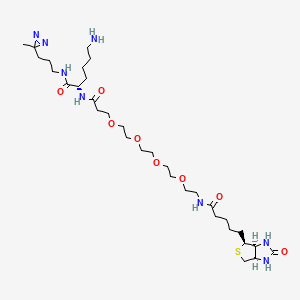
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
